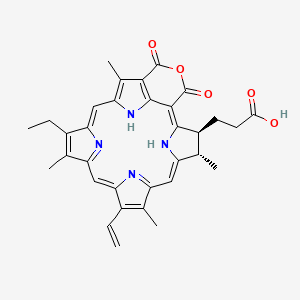

Purpurin 18

Übersicht

Beschreibung

Purpurin 18 is a chlorophyll metabolite and a potent photosensitizer widely used in photodynamic therapy (PDT) for cancer treatment. It is derived from natural sources such as green plants, including seaweed and spinach leaves . This compound is known for its ability to generate reactive oxygen species upon light activation, making it effective in selectively destroying tumor cells .

Wissenschaftliche Forschungsanwendungen

Purpurin 18 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige der wichtigsten Anwendungen umfassen:

Photodynamische Therapie (PDT): this compound wird umfassend als Photosensibilisator in der PDT zur Krebsbehandlung eingesetzt.

Tumorbildgebung und -diagnose: This compound und seine Derivate werden aufgrund ihrer Fähigkeit, sich an Tumorgewebe anzureichern und dort anzureichern, in der Tumorbildgebung und -diagnose eingesetzt.

Arzneimittel-Abgabesysteme: Mit this compound beladene feste Lipid-Nanopartikel (SLNs) wurden entwickelt, um die Bioverfügbarkeit und Stabilität der Verbindung für die Krebstherapie zu verbessern.

Forschung an reaktiven Sauerstoffspezies: This compound wird in der Forschung eingesetzt, um die Entstehung und Auswirkungen von reaktiven Sauerstoffspezies in biologischen Systemen zu untersuchen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Aktivierung durch Licht, die zur Bildung von reaktiven Sauerstoffspezies führt, insbesondere Singulett-Sauerstoff. Diese reaktiven Sauerstoffspezies verursachen oxidativen Schaden an Zellkomponenten, was zu Zell-Apoptose und -Nekrose führt . This compound zielt auf verschiedene Zellorganellen ab, darunter Lysosomen, Mitochondrien, Golgi-Apparat und endoplasmatisches Retikulum, stört deren Funktion und induziert den Zelltod .

Wirkmechanismus

Target of Action

Purpurin 18 (P18) is a potent natural product and a chlorophyll metabolite . It is primarily used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment . The primary targets of P18 are the lysosomes, mitochondria, Golgi apparatus, and endoplasmic reticulum within the cancer cells .

Mode of Action

P18 interacts with its targets by distributing itself across the lysosomes, mitochondria, Golgi apparatus, and endoplasmic reticulum . Upon light irradiation, P18 generates reactive oxygen species (ROS) that destroy the mitochondrial membrane potential (MMP), leading to cell apoptosis .

Biochemical Pathways

The biochemical pathways affected by P18 primarily involve the generation of ROS. The ROS produced by P18 upon light irradiation disrupts the MMP, which is a crucial component of the cell’s energy production pathway . This disruption leads to cell apoptosis, effectively killing the cancer cells .

Pharmacokinetics

P18 is hydrophobic, which can lead to easy coalescence and poor bioavailability . To improve its bioavailability, P18 can be loaded into solid lipid nanoparticles (SLNs) . These P18-loaded SLNs have suitable properties for an enhanced permeability and retention effect, making them an effective passive targeting anti-cancer strategy .

Result of Action

The result of P18’s action is the induction of apoptosis in cancer cells . In vitro studies have shown that P18 can significantly inhibit the growth of triple negative breast cancer cells . In vivo studies have also demonstrated that P18 can significantly inhibit tumor growth without influencing weight and major organ function .

Action Environment

The action of P18 is influenced by environmental factors such as pH. P18 is stable at acidic pH (6.5), and its photodynamic efficacy improves when it is entrapped in SLNs . Furthermore, P18 can remain in the tumor for more than 4 days by direct intra-tumoral injection, allowing for effective PDT treatment .

Biochemische Analyse

Biochemical Properties

Purpurin 18 plays a crucial role in biochemical reactions, particularly in the context of photodynamic therapy. As a photosensitizer, this compound interacts with light to produce reactive oxygen species (ROS), which can induce cell death in targeted tissues. The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, this compound has been shown to interact with enzymes involved in the generation of ROS, such as singlet oxygen . Additionally, it can bind to proteins and other biomolecules, facilitating its transport and distribution within cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis through the generation of ROS, which disrupts mitochondrial membrane potential and activates apoptotic pathways . The compound also affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . These effects contribute to the selective destruction of cancer cells while sparing healthy tissues.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to cellular membranes and organelles, where it generates ROS upon light activation . This ROS production leads to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately resulting in cell death. This compound also interacts with enzymes involved in ROS generation, enhancing its photodynamic efficacy . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its efficacy. Studies have shown that this compound remains stable under specific conditions, allowing for sustained ROS production and prolonged photodynamic effects . Over extended periods, the compound may degrade, leading to reduced efficacy. Long-term studies have demonstrated that this compound can induce lasting changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells . At higher doses, this compound can cause adverse effects, including oxidative damage to healthy tissues and systemic toxicity . Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a photosensitizer. The compound interacts with enzymes and cofactors involved in ROS generation, such as singlet oxygen . These interactions enhance the compound’s photodynamic activity and contribute to its therapeutic effects. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to associate with cellular membranes, facilitating its uptake and distribution. Once inside the cell, this compound can accumulate in specific organelles, such as mitochondria and lysosomes, where it exerts its photodynamic effects . These interactions are crucial for the compound’s localization and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is vital for its activity and function. The compound has been observed to localize in organelles such as mitochondria, lysosomes, Golgi apparatus, and endoplasmic reticulum . This localization is essential for its photodynamic efficacy, as it determines the primary sites of ROS generation and oxidative damage. Targeting signals and post-translational modifications may direct this compound to these specific compartments, enhancing its therapeutic potential .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Purpurin 18 kann durch eine Reihe chemischer Reaktionen aus Chlorophyllderivaten synthetisiert werden. Ein gängiges Verfahren beinhaltet die Extraktion von Chlorophyllderivaten aus pflanzlichen Rohstoffen, gefolgt von deren Oxidation in einem alkoholischen alkalischen Medium unter Verwendung von Luftsauerstoff. Das entstehende instabile Chlorin wird dann zu this compound umgewandelt, das an Kieselgel gereinigt und kristallisiert wird . Eine weitere Methode beinhaltet die Verwendung intakter Chlorella-Zellen zur Extraktion von Chlorophyll α, das dann über Methylpheophorbid oder Ethylpheophorbid zu this compound verarbeitet wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus pflanzlichen Quellen, gefolgt von einer chemischen Verarbeitung, um das Endprodukt zu erhalten. Die Verwendung von festen Lipid-Nanopartikeln (SLNs) wurde untersucht, um die Bioverfügbarkeit und Stabilität von this compound für industrielle Anwendungen zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Purpurin 18 durchläuft verschiedene chemische Reaktionen, darunter elektrophile Addition, 1,3-polare Cycloaddition an der Vinylgruppe in 3-Position und elektrophile Substitution in 20-Meso-Position . Diese Reaktionen sind für die Modifizierung der Verbindung zur Verbesserung ihrer Eigenschaften für bestimmte Anwendungen unerlässlich.

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in den chemischen Reaktionen von this compound sind Dichlormethan (CH₂Cl₂), Salzsäure (HCl), Natriumhydrogencarbonat (NaHCO₃) und Natriumsulfat (Na₂SO₄) . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Hauptprodukte: Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, umfassen verschiedene Derivate, die eine verbesserte Löslichkeit, Stabilität und photodynamische Wirksamkeit aufweisen. Diese Derivate werden oft in der photodynamischen Therapie zur Krebsbehandlung eingesetzt .

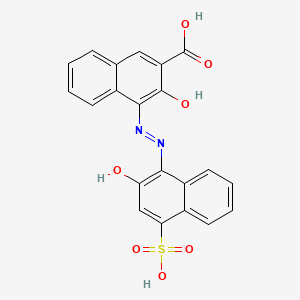

Vergleich Mit ähnlichen Verbindungen

Purpurin 18 ist einzigartig unter den Photosensibilisatoren aufgrund seiner natürlichen Herkunft und seiner starken photodynamischen Wirksamkeit. Ähnliche Verbindungen umfassen andere Chlorophyll-Metabolite und synthetische Photosensibilisatoren, die in der PDT eingesetzt werden. Einige der ähnlichen Verbindungen sind:

Chlorin e6: Ein weiterer Photosensibilisator auf Chlorophyllbasis, der in der PDT eingesetzt wird.

Hematoporphyrin-Derivat (HPD): Ein synthetischer Photosensibilisator, der in frühen PDT-Anwendungen eingesetzt wurde.

Photofrin: Ein im Handel erhältlicher Photosensibilisator, der in der klinischen PDT eingesetzt wird.

This compound zeichnet sich durch seine höhere Hydrophilie und verbesserte Löslichkeit aus, wenn es mit Polyethylenglykol (PEG)-Linkern modifiziert wird, wodurch seine photodynamische Wirksamkeit verbessert wird .

Eigenschaften

IUPAC Name |

3-[(22S,23S)-17-ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1,6,9(27),10,12,14(26),15,17,19(25),20-decaen-23-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O5/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(38)39)30(36-23)29-31-28(32(40)42-33(29)41)17(6)24(37-31)13-26-19(8-2)15(4)22(35-26)12-25(18)34-21/h7,11-13,16,20,36-37H,1,8-10H2,2-6H3,(H,38,39)/t16-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFHJWJISCAHNP-JXFKEZNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C(=O)OC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C(=O)OC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25465-77-4 | |

| Record name | Purpurin 18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025465774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Purpurin 18 acts as a photosensitizer in photodynamic therapy (PDT). [, , , ] Upon irradiation with light of a specific wavelength, it gets excited and transfers energy to surrounding oxygen molecules, generating reactive oxygen species (ROS) like singlet oxygen. [, , ] This leads to oxidative stress and damage to cellular components, particularly mitochondria and the endoplasmic reticulum, ultimately inducing cell death via apoptosis. [, , ]

ANone:

- Molecular Formula: C34H34N4O6 [, , ]

- Molecular Weight: 594.65 g/mol [, ]

- Spectroscopic Data:

- UV-Vis Absorption: Maximum absorption in the red region, ranging from 695 nm to 718 nm depending on the solvent and modifications. [, , , ]

- Fluorescence: Emits in the red to near-infrared region, making it suitable for fluorescence imaging. [, , , ]

- NMR: Detailed structural information can be obtained from 1H NMR and 13C NMR spectroscopy. [, , , ]

- Mass Spectrometry: FAB-MS is commonly used to confirm the molecular weight and identify fragments. [, ]

ANone:

- Stability:

- Compatibility:

A:

- QSAR models: Researchers have developed Quantitative Structure-Activity Relationship (QSAR) models to predict the photodynamic activity of this compound derivatives based on their structural features. [, ]

- Lipophilicity calculations: Computational tools like the PALLAS program have been used to calculate the log P and log D values of this compound derivatives, which are important for understanding their biodistribution and PDT efficacy. []

A:

- PEGylation: Increases water solubility and enhances cellular uptake, leading to improved PDT efficacy. [, ]

- Introduction of hydrophilic groups: Enhances water solubility and can improve tumor targeting. [, , ]

- Modification of the anhydride ring: Converting the anhydride ring to imide derivatives can influence singlet oxygen quantum yield, lipophilicity, and PDT efficacy. [, , ]

- Metal complexation: Complexation with metals like copper or zinc can alter photophysical properties and biological activity. [, , ]

- Dimerization: Formation of symmetrical or unsymmetrical dimers can influence absorption wavelengths, singlet oxygen quantum yields, and in vivo PDT efficacy. []

A:

- Stability: Generally stable in organic solvents but can be prone to degradation in biological environments. [, ]

- Formulation Strategies:

- Nanoparticles: Encapsulation in nanoparticles like liposomes, polymeric nanoparticles, and gold nanoparticles improves stability, enhances cellular uptake, and allows for controlled release. [, , , , , , , , , ]

- Nanofibers: Incorporation into PLLA nanofibers provides a sustained release system for PDT applications. []

A:

- Absorption: Primarily administered intravenously or intratumorally, but oral bioavailability can be limited. [, ]

- Distribution: Shows preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect, but binding to serum albumin and lipoproteins can also influence its distribution. [, ]

- Metabolism: Information on specific metabolic pathways is limited. []

- Excretion: Excretion pathways have not been extensively studied. []

- In vivo activity: Demonstrates significant antitumor activity in various animal models, including cervical, prostate, pancreatic, and breast cancer models. [, , , ]

A:

A: While specific resistance mechanisms have not been extensively studied, overexpression of drug efflux transporters like P-glycoprotein (P-gp) could potentially limit its efficacy. []

A:

- Toxicity: Generally well-tolerated at therapeutic doses in preclinical studies. [, , ]

- Adverse effects: Potential for skin photosensitivity after administration. []

A:

- Nanoparticle encapsulation: Liposomes, polymeric nanoparticles, and gold nanoparticles improve targeted delivery, enhance cellular uptake, and allow for controlled release. [, , , , , , , , , ]

- Antibody conjugation: Conjugation to antibodies targeting tumor-specific antigens could improve selective delivery. []

- Ligand modification: Introducing ligands that bind to receptors overexpressed on cancer cells can enhance targeted accumulation. []

A:

- Fluorescence imaging: The inherent fluorescence of this compound and its derivatives allows for real-time monitoring of drug distribution and treatment response. [, , , ]

- Photoacoustic imaging: this compound can also be used as a contrast agent for photoacoustic imaging, providing deeper tissue penetration compared to fluorescence imaging. [, ]

A:

- UV-Vis Spectroscopy: Used to determine concentration and monitor reactions. [, , , ]

- Fluorescence Spectroscopy: Used to study interactions with biomolecules, characterize nanoparticles, and monitor drug delivery. [, , , ]

- NMR Spectroscopy: Provides detailed structural information and can be used to monitor reactions. [, , , ]

- Mass Spectrometry: Used for molecular weight determination and structural analysis. [, ]

- HPLC: Employed to separate and quantify this compound and its derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)

![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1221777.png)